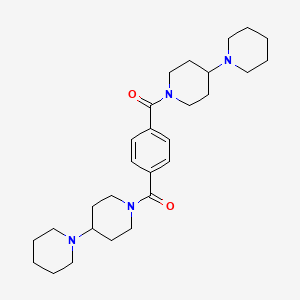
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
Overview
Description
UNC1079 is a selective inhibitor of the L3MBTL3 domain, which is part of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors . It is a piperidine analog of UNC1021, but with significantly lower potency . This compound is primarily used as a negative control in cellular studies .
Mechanism of Action
Target of Action
UNC1079 primarily targets the L3MBTL3 domain . L3MBTL3 is a methyl-lysine reader protein that binds to the Cul4 DCAF5 E3 ligase complex and targets methylated proteins for proteasomal degradation .
Mode of Action
UNC1079 is a structurally similar but significantly less potent inhibitor compared to UNC1021 . It has a low anticipated affinity, demonstrating an activity against L3MBTL3 of >10 μM, which is >1000-fold weaker than that of UNC1215 .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways involving theproteasomal degradation of methylated proteins .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Given its interaction with the l3mbtl3 domain, it may influence theproteasomal degradation of methylated proteins .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC1079 involves the reaction of 1,4-phenylene bis(1,4’-bipiperidin-1’-yl-methanone) with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases .
Industrial Production Methods: Industrial production methods for UNC1079 are not widely documented.
Chemical Reactions Analysis
Types of Reactions: UNC1079 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of UNC1079 include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification . The compound is stable under standard laboratory conditions and does not require special handling .
Major Products Formed: The major products formed from reactions involving UNC1079 are typically derivatives of the original compound, modified through substitution reactions .
Scientific Research Applications
UNC1079 is used extensively in scientific research, particularly in the fields of epigenetics and transcriptional regulation . It serves as a chemical probe to study the function of the L3MBTL3 domain and its role in chromatin interactions . Additionally, it is used as a negative control in cellular studies to validate the specificity of other inhibitors targeting the same domain .
Comparison with Similar Compounds
UNC1079 is structurally similar to UNC1021 but is significantly less potent . Other similar compounds include UNC1215, which is a highly potent inhibitor of the L3MBTL3 domain . UNC1079’s primary uniqueness lies in its use as a negative control, providing a benchmark for evaluating the efficacy of other inhibitors .
List of Similar Compounds:- UNC1021
- UNC1215
- FKBP12 PROTAC dTAG-7
- BRD4-IN-4
- Inobrodib
Properties
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


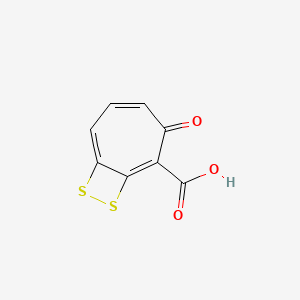
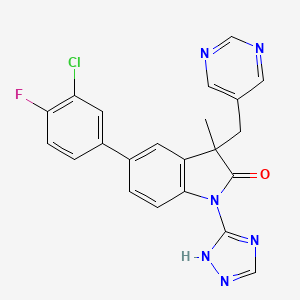

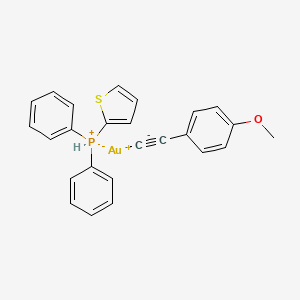
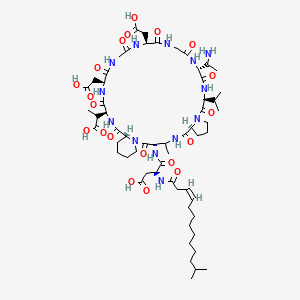
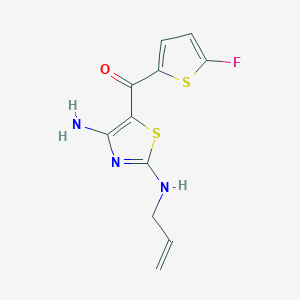
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
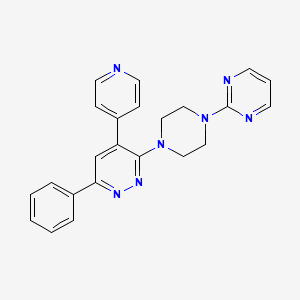
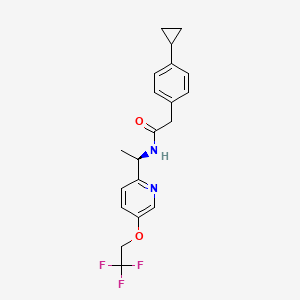
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
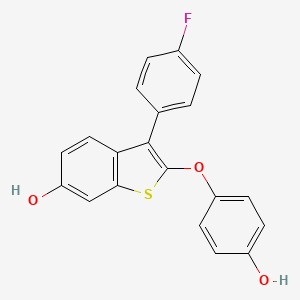
![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)
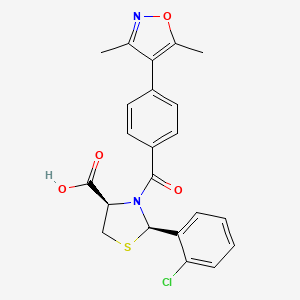
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
